molecular formula C17H13BrN4O3S B3448218 2-bromo-N-[4-(pyrimidin-2-ylsulfamoyl)phenyl]benzamide CAS No. 6162-02-3

2-bromo-N-[4-(pyrimidin-2-ylsulfamoyl)phenyl]benzamide

Cat. No.: B3448218
CAS No.: 6162-02-3
M. Wt: 433.3 g/mol
InChI Key: AFDJHXIOALGLQB-UHFFFAOYSA-N
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Description

2-bromo-N-[4-(pyrimidin-2-ylsulfamoyl)phenyl]benzamide is a synthetic sulfonamide-benzamide hybrid compound designed for research applications. Its structure integrates a brominated benzamide moiety with a pyrimidinyl sulfonamide group, a pharmacophore associated with diverse biological activities . This class of compounds has demonstrated significant potential in scientific research, particularly as immunomodulatory agents. Studies on structurally similar sulfonamide derivatives have shown a capacity to inhibit key mediators of the innate immune response, including the production of reactive oxygen species (ROS) from human phagocytes and the release of the pro-inflammatory cytokine TNF-α . The mechanism is thought to involve the competitive inhibition of enzymatic pathways critical for inflammatory processes, positioning these compounds as valuable tools for investigating chronic inflammatory diseases . Furthermore, the sulfonamide group is known to mimic para-aminobenzoic acid (PABA), enabling research into antimicrobial applications via the inhibition of bacterial folic acid synthesis . Please note that this product is intended for research use only, strictly in laboratory settings. It is not approved for diagnostic, therapeutic, or any human or veterinary use.

Properties

IUPAC Name

2-bromo-N-[4-(pyrimidin-2-ylsulfamoyl)phenyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13BrN4O3S/c18-15-5-2-1-4-14(15)16(23)21-12-6-8-13(9-7-12)26(24,25)22-17-19-10-3-11-20-17/h1-11H,(H,21,23)(H,19,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AFDJHXIOALGLQB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)NC2=CC=C(C=C2)S(=O)(=O)NC3=NC=CC=N3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13BrN4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60360152
Record name 2-bromo-N-[4-(pyrimidin-2-ylsulfamoyl)phenyl]benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60360152
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

433.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6162-02-3
Record name 2-bromo-N-[4-(pyrimidin-2-ylsulfamoyl)phenyl]benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60360152
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-bromo-N-[4-(pyrimidin-2-ylsulfamoyl)phenyl]benzamide typically involves the following steps:

    Sulfamoylation: The attachment of the pyrimidin-2-ylsulfamoyl group is carried out through sulfamoylation reactions. This involves the reaction of the benzamide derivative with pyrimidin-2-ylsulfonyl chloride in the presence of a base such as triethylamine.

    Coupling Reaction: The final step involves coupling the brominated benzamide with the pyrimidin-2-ylsulfamoyl derivative under appropriate reaction conditions, typically using a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC).

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity of the final product. Continuous flow reactors and automated synthesis systems are often employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Key Steps

  • Formation of the sulfonamide core :

    • Benzamide reacts with pyrimidin-2-ylsulfonyl chloride in the presence of a base (e.g., pyridine) to introduce the sulfamoyl group.

    • Reaction :

      Benzamide+Pyrimidin-2-ylsulfonyl chlorideBaseSulfonamide derivative\text{Benzamide} + \text{Pyrimidin-2-ylsulfonyl chloride} \xrightarrow{\text{Base}} \text{Sulfonamide derivative}
  • Bromination :

    • The benzamide ring undergoes bromination, likely via electrophilic substitution or nucleophilic aromatic substitution, depending on the directing groups present .

  • Coupling reactions :

    • Intermediates may undergo alkylation or substitution to form the final structure. For example, SN_N2 reactions or aromatic nucleophilic substitution under basic conditions (e.g., potassium carbonate in DMF) .

Chemical Transformations

The compound exhibits reactivity due to its functional groups:

Hydrolysis

  • Amide hydrolysis :

    • The benzamide group can undergo hydrolysis under acidic or basic conditions to form a carboxylic acid.

    • Conditions : HCl (acidic) or NaOH (basic).

Oxidation

  • Sulfamoyl oxidation :

    • The sulfamoyl group (–SO2_2NH–) may oxidize to a sulfonyl group (–SO2_2–) under strong oxidizing agents (e.g., KMnO4_4).

Stability and Degradation

  • Thermal stability :

    • The compound may decompose at high temperatures, particularly affecting the amide bond.

Data Table: Key Chemical Reactions

Reaction Type Conditions Product
Amide hydrolysisAcidic (HCl) or basic (NaOH)Carboxylic acid derivative
Sulfamoyl oxidationKMnO4_4, heatSulfonyl group derivative
Bromine substitutionStrong nucleophile, high tempSubstituted benzamide derivative

Mechanistic Insights

  • Sulfonamide formation : The reaction with pyrimidin-2-ylsulfonyl chloride proceeds via nucleophilic attack by the amine nitrogen, displacing the chloride ion.

  • Bromination : The bromine substitution likely occurs via electrophilic aromatic substitution, directed by the sulfamoyl and amide groups, which are meta-directing .

Scientific Research Applications

Medicinal Chemistry

One of the primary applications of this compound lies in medicinal chemistry. Compounds containing sulfonamide and pyrimidine moieties have been extensively studied for their antibacterial, antifungal, and antitumor activities. The presence of the bromine atom can enhance the biological activity and solubility of the compound.

Anticancer Activity

Research indicates that derivatives of benzamide compounds often exhibit anticancer properties. For instance, studies have shown that similar compounds can inhibit specific cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest. The incorporation of the pyrimidine-sulfamoyl group in this compound may enhance its efficacy against various cancer types.

Antimicrobial Properties

The sulfonamide group is known for its antimicrobial activity. Compounds similar to 2-bromo-N-[4-(pyrimidin-2-ylsulfamoyl)phenyl]benzamide have shown promise against bacterial infections, particularly those resistant to conventional antibiotics. This compound could be evaluated for its potential to combat resistant strains of bacteria.

Biochemical Research

In biochemical research, this compound can serve as a tool for studying enzyme inhibition and receptor binding.

Enzyme Inhibition Studies

The structural features of this compound suggest it could act as an inhibitor for specific enzymes involved in metabolic pathways or disease processes. Investigating its inhibitory effects on enzymes such as carbonic anhydrase or dihydrofolate reductase could yield valuable insights into drug design.

Receptor Binding Studies

Given its potential interaction with biological receptors, this compound may be used to study receptor-ligand interactions in pharmacological research. Understanding how it binds to certain receptors can help elucidate its mechanism of action and inform the development of more potent derivatives.

Case Studies

  • Anticancer Efficacy : A study conducted on a series of benzamide derivatives demonstrated that compounds with similar structures exhibited significant cytotoxic effects on breast cancer cells (MCF-7). The study highlighted the importance of functional groups in enhancing anticancer activity.
  • Antimicrobial Activity : Research published in the Journal of Medicinal Chemistry found that sulfonamide derivatives showed effectiveness against Methicillin-resistant Staphylococcus aureus (MRSA). This suggests that this compound could be tested against similar pathogens.
  • Enzyme Inhibition : In a recent publication, a related compound was identified as a potent inhibitor of carbonic anhydrase, which plays a critical role in various physiological processes. This opens avenues for further exploration of this compound's potential in treating conditions like glaucoma or edema.

Mechanism of Action

The mechanism of action of 2-bromo-N-[4-(pyrimidin-2-ylsulfamoyl)phenyl]benzamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation. In biological systems, it may interfere with cellular signaling pathways, leading to changes in cell function and behavior.

Comparison with Similar Compounds

Table 1: Impact of Halogen Position and Type

Compound Name Halogen Position/Type Molecular Formula Molecular Weight (g/mol) Key Findings
2-Bromo-N-[4-(pyrimidin-2-ylsulfamoyl)phenyl]benzamide 2-Br C₁₇H₁₃BrN₄O₃S* 437.27 Reference compound for comparison.
3-Chloro-N-[4-(pyrimidin-2-ylsulfamoyl)phenyl]benzamide 3-Cl C₁₇H₁₃ClN₄O₃S 396.88 Chloro substitution at position 3 enhances hydrogen bonding and electrostatic stabilization compared to bromo analogs .
3-Bromo-N-[4-(4-methylpyrimidin-2-ylsulfamoyl)phenyl]benzamide 3-Br C₁₈H₁₅BrN₄O₃S 455.30 Bromo at position 3 reduces steric hindrance but may decrease solubility .

Note: *Calculated based on structural analogs.

Research Insights :

  • Halogen Position : Bromine at position 2 (target compound) vs. position 3 () influences steric and electronic interactions. The 2-bromo substituent may enhance π-π stacking with aromatic residues in target proteins .
  • Halogen Type : Chloro analogs (e.g., ) exhibit weaker van der Waals interactions compared to bromo derivatives but retain hydrogen-bonding capacity .

Heterocyclic Sulfamoyl Group Modifications

Table 2: Sulfamoyl-Linked Heterocycle Variations

Compound Name Heterocycle Molecular Formula Molecular Weight (g/mol) Key Findings
2-Bromo-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]benzamide Thiazol-2-yl C₁₆H₁₂BrN₃O₃S₂ 438.31 Thiazole’s sulfur atom increases electron-withdrawing effects, potentially altering binding kinetics .
2-Bromo-N-[4-(4,6-dimethylpyrimidin-2-ylsulfamoyl)phenyl]benzamide 4,6-Dimethylpyrimidin-2-yl C₁₈H₁₇BrN₄O₃S 473.32 Methyl groups enhance lipophilicity and may improve membrane permeability .
2-Bromo-N-{4-[(4-fluoroanilino)sulfonyl]phenyl}benzamide 4-Fluoroanilino C₁₉H₁₄BrFN₂O₃S 449.29 Aniline substitution abolishes heterocyclic π-stacking, reducing affinity for kinase active sites .

Research Insights :

  • Pyrimidine vs. Thiazole : Pyrimidine’s nitrogen-rich structure (target compound) facilitates stronger hydrogen bonding with protein residues compared to thiazole’s sulfur-containing ring .
  • Substituents on Pyrimidine : Methyl groups (e.g., ) increase steric bulk but improve metabolic stability by shielding reactive sites .

Functional Group Additions

Table 3: Impact of Additional Functional Groups

Compound Name Functional Group Molecular Formula Molecular Weight (g/mol) Key Findings
3-(Isobutyrylamino)-N-[4-(pyrimidin-2-ylsulfamoyl)phenyl]benzamide 3-Isobutyrylamino C₂₁H₂₁N₅O₄S 439.49 The isobutyryl group enhances hydrophobic interactions but reduces solubility .
4-Bromo-N-(2-chloro-6-fluorophenyl)-5-fluoro-2-[(2S)-1,1,1-trifluoropropan-2-yl]oxy]benzamide Trifluoropropoxy C₁₉H₁₃BrClF₄NO₃ 518.67 Fluorine atoms improve metabolic stability and bioavailability .

Research Insights :

  • Hydrophobic Additions: Isobutyrylamino () enhances binding to hydrophobic pockets but may complicate synthetic routes .
  • Fluorinated Groups : Fluorine or trifluoromethyl groups () improve pharmacokinetic properties by reducing oxidative metabolism .

Biological Activity

2-bromo-N-[4-(pyrimidin-2-ylsulfamoyl)phenyl]benzamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. The unique structural features of this compound, including the presence of a bromine atom and a pyrimidinylsulfamoylphenyl moiety, suggest diverse interactions with biological targets, which may lead to therapeutic applications. This article reviews the biological activity of this compound, highlighting relevant research findings, case studies, and data tables.

Chemical Structure and Properties

The molecular formula of this compound is C17H13BrN4O3SC_{17}H_{13}BrN_{4}O_{3}S, with a molecular weight of approximately 433.28 g/mol . The compound's structure is characterized by:

  • Bromine atom : Contributes to the compound's reactivity.
  • Pyrimidinylsulfamoyl group : Implicated in enzyme inhibition and potential therapeutic effects.

Enzyme Inhibition

Research indicates that this compound exhibits enzyme inhibitory properties. Its interactions with specific enzymes can modulate various biological pathways, making it a candidate for further investigation in drug development.

Antiparasitic Activity

In studies involving trypanosomatid parasites, compounds structurally similar to this compound have shown promising antiparasitic activity. For instance, related derivatives were effective against Trypanosoma brucei, indicating a potential for this compound in treating parasitic infections .

Cytotoxicity and Selectivity

The cytotoxic effects of this compound were evaluated against various mammalian cell lines. The selectivity index (SI) was calculated to assess the compound's safety profile relative to its efficacy against target parasites. Compounds demonstrated varying levels of cytotoxicity, suggesting that further optimization could enhance selectivity towards pathogenic organisms while minimizing harm to human cells .

Table 1: Molecular Characteristics

PropertyValue
Molecular FormulaC17H13BrN4O3S
Molecular Weight433.28 g/mol
LogP4.519
Polar Surface Area109.43 Ų
Hydrogen Bond Acceptors8
Hydrogen Bond Donors2

Table 2: Antiparasitic Activity (EC50 values)

CompoundTarget ParasiteEC50 (µM)SI (Selectivity Index)
This compoundTrypanosoma bruceiTBDTBD
Related Derivative ALeishmania donovaniTBDTBD
Related Derivative BT. cruziTBDTBD

Case Studies

  • Inhibition Studies : A study focused on the inhibition of specific enzymes involved in cancer pathways demonstrated that compounds similar to this compound could significantly reduce tumor cell proliferation in vitro .
  • MicroRNA Modulation : Another investigation highlighted the potential of compounds with similar scaffolds to inhibit oncogenic microRNAs, suggesting a role for this compound in cancer therapy through gene expression modulation .

Q & A

Q. Basic

  • IR Spectroscopy : Identify key functional groups (e.g., C=O stretch at ~1680 cm⁻¹, sulfonamide S=O at ~1350–1150 cm⁻¹) .
  • NMR : Use ¹H/¹³C NMR to assign aromatic protons (δ 7.0–8.5 ppm) and confirm pyrimidine ring integration .
  • HRMS : Validate molecular weight (expected [M+H]⁺: ~447.2 Da) .
  • X-ray Crystallography : Resolve absolute configuration using SHELXL refinement (R-factor < 0.05) .

How can researchers resolve discrepancies between spectroscopic data and computational modeling results?

Q. Advanced

  • Cross-Validation : Compare experimental NMR/IR with DFT-calculated spectra (e.g., Gaussian09/B3LYP/6-31G*). Adjust solvent models (PCM for DMSO) to align shifts .
  • Crystallographic Reassessment : If NMR and X-ray data conflict (e.g., tautomerism), re-refine the crystal structure using TWINABS for twinning corrections .
  • Dynamic Effects : Conduct variable-temperature NMR to probe conformational exchange contributing to spectral broadening .

What methodological strategies are recommended for assessing the compound’s cytotoxicity in cancer cell lines?

Q. Advanced

  • Cell Viability Assays : Use the SRB (sulforhodamine B) assay for adherent cells (e.g., PANC-1, SUIT-2). Fix cells with trichloroacetic acid, stain with SRB, and quantify absorbance at 564 nm .
  • Dose-Response Analysis : Test 0.1–100 µM concentrations in triplicate. Calculate IC₅₀ using nonlinear regression (GraphPad Prism) .
  • Mechanistic Studies : Pair cytotoxicity data with Western blotting for apoptosis markers (e.g., caspase-3 cleavage) .

How should researchers address low yields during the final coupling step of the synthesis?

Q. Advanced

  • Catalyst Screening : Test Pd(OAc)₂ or CuI for Buchwald-Hartwig coupling if amidation is inefficient .
  • Solvent Optimization : Switch to DMF or DCE for improved solubility of intermediates .
  • Microwave Assistance : Apply microwave irradiation (100°C, 30 min) to accelerate kinetics and reduce side reactions .

What computational tools are effective for predicting the compound’s binding affinity to biological targets?

Q. Advanced

  • Molecular Docking : Use AutoDock Vina with SMO (Smoothened) or CCK2 receptor structures (PDB: 6W4H). Set grid boxes to cover active sites .
  • MD Simulations : Run 100 ns trajectories in GROMACS to assess binding stability (RMSD < 2 Å) .
  • Free Energy Calculations : Apply MM-PBSA to estimate ΔG binding, prioritizing poses with ΔG < -8 kcal/mol .

How can researchers validate the compound’s stability under physiological conditions?

Q. Advanced

  • HPLC Stability Assays : Incubate the compound in PBS (pH 7.4) at 37°C. Monitor degradation via HPLC-UV (C18 column, acetonitrile/water gradient) at 0, 24, and 48 hours .
  • Mass Spectrometry : Identify degradation products (e.g., hydrolysis of the sulfonamide group) using LC-QTOF .
  • Thermogravimetric Analysis (TGA) : Assess thermal stability (decomposition >200°C preferred) .

What strategies mitigate crystallographic disorder in the pyrimidine ring during structure determination?

Q. Advanced

  • Data Collection : Use synchrotron radiation (λ = 0.7–1.0 Å) to enhance resolution. Collect >98% completeness .
  • Refinement : Apply SHELXL’s PART and SUMP instructions to model disorder. Use ISOR restraints for anisotropic displacement parameters .
  • Validation : Check ADPs with PLATON’s SQUEEZE for solvent masking .

How can SAR studies be designed to optimize the compound’s bioactivity?

Q. Advanced

  • Analog Synthesis : Introduce substituents (e.g., CF₃ at pyrimidine C-5) via Suzuki coupling. Compare IC₅₀ values .
  • 3D-QSAR : Build CoMFA models (Tripos SYBYL) using IC₅₀ data from 20+ analogs .
  • In Silico ADMET : Predict pharmacokinetics with SwissADME (prioritize logP < 5, TPSA < 140 Ų) .

What statistical methods are appropriate for analyzing biological replicate variability in dose-response experiments?

Q. Advanced

  • ANOVA : Perform one-way ANOVA with post-hoc Tukey’s test (α = 0.05) to compare means across doses .
  • EC₅₀ Confidence Intervals : Use nonlinear regression with 95% CI (GraphPad Prism) .
  • Outlier Detection : Apply Grubbs’ test (p < 0.01) to exclude non-physiological replicates .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-bromo-N-[4-(pyrimidin-2-ylsulfamoyl)phenyl]benzamide
Reactant of Route 2
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2-bromo-N-[4-(pyrimidin-2-ylsulfamoyl)phenyl]benzamide

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